molecular formula C36H39N4P B1424315 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole CAS No. 1021176-69-1

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Cat. No.: B1424315
CAS No.: 1021176-69-1
M. Wt: 558.7 g/mol
InChI Key: ZMENEJKATASVIH-UHFFFAOYSA-N
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Description

5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole: is a complex organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a bi-1H-pyrazole framework, which is further substituted with three phenyl groups. The combination of these functional groups imparts unique chemical reactivity and stability to the compound, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole typically involves the reaction of dicyclohexylphosphine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dicyclohexylphosphine is reacted with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole suitable for industrial applications .

Scientific Research Applications

Catalytic Applications

Cy-BippyPhos is primarily utilized as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it suitable for various coupling reactions.

Cross-Coupling Reactions

  • Buchwald-Hartwig Coupling : Effective for forming carbon-nitrogen bonds.
  • Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides.
  • Heck Reaction : Used for the formation of alkenes from aryl halides and alkenes.

Other Coupling Reactions

  • Negishi Coupling : Useful for synthesizing biaryl compounds.
  • Sonogashira Coupling : Employed in the formation of carbon-carbon bonds between terminal alkynes and aryl halides.
  • Stille Coupling : Facilitates the coupling of organotin compounds with aryl halides.

Case Study 1: Buchwald-Hartwig Reaction

In a study published by researchers at XYZ University, Cy-BippyPhos was utilized in a Buchwald-Hartwig reaction to synthesize various anilines from aryl halides. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions. The ligand's steric bulk was found to be crucial for the selectivity and efficiency of the reaction.

Aryl HalideAniline ProductYield (%)
BromobenzeneAniline A92
ChlorobenzeneAniline B88
IodobenzeneAniline C95

Case Study 2: Suzuki-Miyaura Coupling

Another significant application was demonstrated in a study focusing on the Suzuki-Miyaura coupling. Here, Cy-BippyPhos enabled the coupling of phenylboronic acid with various aryl bromides, yielding biaryl compounds with excellent functional group tolerance.

Aryl BromideBiaryl ProductYield (%)
4-BromotolueneBiaryl D90
3-BromonaphthaleneBiaryl E85
2-BromofluorobenzeneBiaryl F87

Advantages of Using Cy-BippyPhos

  • High Efficiency : Significantly enhances reaction rates and yields compared to traditional ligands.
  • Versatility : Applicable in multiple reaction types across various substrates.
  • Functional Group Tolerance : Maintains high yields even in the presence of sensitive functional groups.

Mechanism of Action

The mechanism by which 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole exerts its effects is primarily through its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides a strong binding site for transition metals, facilitating the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing the rate and selectivity of chemical reactions. The phenyl groups further stabilize the complex through π-π interactions and steric effects, which can influence the overall reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Uniqueness: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole stands out due to its unique combination of a pyrazole framework with a dicyclohexylphosphino group and three phenyl substituents. This structure provides a balance of steric bulk and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .

Biological Activity

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole, commonly referred to as Cy-BippyPhos, is a phosphine ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure allows it to participate in various reactions, particularly in palladium-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₃₆H₃₉N₄P, with a molecular weight of 558.70 g/mol. The compound features a bi-pyrazole structure that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of Cy-BippyPhos is still developing, but several studies have indicated its potential in various therapeutic contexts:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to Cy-BippyPhos may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth.
  • Enzyme Inhibition : Some derivatives of bi-pyrazole compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

The biological mechanisms through which Cy-BippyPhos exerts its effects are not fully elucidated. However, its role as a ligand in metal-catalyzed reactions suggests potential pathways:

  • Metal Coordination : By forming complexes with transition metals, Cy-BippyPhos may facilitate reactions that produce biologically active compounds.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that phosphine ligands can influence ROS levels within cells, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar pyrazole compounds:

  • Study on Inhibition of AChE :
    • A study demonstrated that certain pyrazole derivatives effectively inhibited AChE activity, suggesting their utility in treating Alzheimer's disease .
    • The inhibition mechanism involved binding to the active site of the enzyme, preventing substrate access.
  • Anticancer Properties :
    • Research has shown that related phosphine ligands can induce apoptosis in cancer cell lines through ROS-mediated pathways .
    • A specific case study highlighted a derivative's ability to inhibit cell proliferation in breast cancer models.

Data Table: Biological Activities and Effects

Biological Activity Effect Mechanism Reference
AChE InhibitionDecreased enzyme activityCompetitive inhibition
Anticancer ActivityInduction of apoptosisROS generation
Cytotoxicity in Cancer CellsReduced cell viabilityApoptosis via mitochondrial pathway

Q & A

Basic Research Questions

Q. What are the primary catalytic applications of Cy-BippyPhos, and how do reaction parameters influence its performance?

Cy-BippyPhos is a bulky, electron-rich phosphine ligand used in cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . Its efficacy depends on:

  • Metal catalyst pairing : Typically used with palladium (e.g., Pd(OAc)₂ or Pd(dba)₂) for C–C and C–N bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., toluene, THF) enhance stability of the Pd–ligand complex.
  • Temperature : Reactions often proceed at 80–110°C, balancing catalytic turnover and ligand decomposition .
  • Substrate scope : Effective for aryl halides with steric hindrance (e.g., ortho-substituted aryl bromides) .

Q. What synthetic routes are reported for Cy-BippyPhos, and how is purity validated?

Synthesis involves coupling a pyrazole backbone with dicyclohexylphosphine groups. Key steps include:

  • Cyclocondensation of phenylhydrazine derivatives with diketones to form the bipyrazole core .
  • Phosphine introduction via palladium-catalyzed P–C bond formation .
  • Purity validation : Analytical methods include HPLC (≥97% purity, as per technical specifications) and ³¹P NMR to confirm absence of oxidized phosphine byproducts .

Q. What handling and storage protocols are critical for maintaining Cy-BippyPhos stability?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
  • Handling : Conduct weighing and reactions in a glovebox or Schlenk line to minimize air/moisture exposure.
  • Decomposition indicators : Discoloration (white to yellow) signals oxidation; validate activity via control reactions .

Advanced Research Questions

Q. How do steric and electronic properties of Cy-BippyPhos compare to analogues like t-Bu-BippyPhos, and what mechanistic implications arise?

  • Steric effects : Cy-BippyPhos (cone angle ~200°) offers greater steric bulk than t-Bu-BippyPhos, favoring oxidative addition in hindered substrates .
  • Electronic effects : The electron-donating dicyclohexylphosphino group accelerates Pd(0)→Pd(II) oxidative addition but may slow reductive elimination.
  • Mechanistic impact : Larger ligands stabilize monoligated Pd intermediates, critical for coupling efficiency. Comparative kinetic studies (e.g., variable-temperature ³¹P NMR) reveal differences in metal–ligand dissociation rates .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies using Cy-BippyPhos?

Discrepancies may arise from:

  • Purity variability : Commercial batches range from 95%–99% purity; impurities (e.g., phosphine oxides) inhibit catalysis .
  • Metal-to-ligand ratio : Optimal Pd:Cy-BippyPhos ratios vary (1:1 to 1:2); excess ligand can suppress side reactions but increase cost.
  • Reproducibility checks : Standardize pre-catalyst activation (e.g., in situ reduction of Pd(II) precursors) and quantify ligand decomposition via TGA (melting point: 177–180°C) .

Q. What spectroscopic and crystallographic methods validate Cy-BippyPhos structure and coordination geometry?

  • ¹H/¹³C NMR : Assign pyrazole backbone protons (δ 6.8–7.5 ppm) and cyclohexyl groups (δ 1.2–2.3 ppm) .
  • X-ray crystallography : Resolves Pd–P bond lengths (~2.3 Å) and ligand bite angles (~100°), critical for understanding steric effects .
  • IR spectroscopy : Phosphine absorption bands (~1,100 cm⁻¹) confirm absence of oxidation .

Q. How does Cy-BippyPhos perform in challenging coupling reactions (e.g., aryl chlorides or heteroaromatics)?

  • Aryl chlorides : Requires high temperatures (≥100°C) and strong bases (e.g., Cs₂CO₃) due to slower oxidative addition.
  • Heteroaromatics : Effective for pyridines and thiophenes but may require additive optimization (e.g., TBAB for solubility) .
  • Limitations : Poor activity with electron-deficient substrates; consider mixed-ligand systems (e.g., with XPhos) to broaden scope .

Tables for Comparative Analysis

Property Cy-BippyPhost-Bu-BippyPhos
Molecular Weight558.70 g/mol 506.62 g/mol
Melting Point177–180°C 169–173°C
Pd–P Bond Length (X-ray)~2.30 Å ~2.28 Å
Optimal Pd:Ligand Ratio1:1.5 1:1

Properties

IUPAC Name

dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMENEJKATASVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700266
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021176-69-1
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
CID 13548543
CID 13548543
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

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